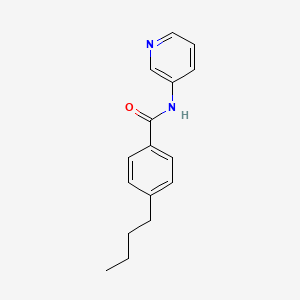

4-butyl-N-(pyridin-3-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHOWTVYQKITMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Impact of Benzamide (B126) Ring Substituents on Biological Activity Profiles

Substituents on the benzamide ring play a crucial role in modulating the potency and selectivity of this class of compounds. Their effects are highly position-dependent.

The para-position (C4) of the benzamide ring is a key site for modification. For the parent compound, 4-butyl-N-(pyridin-3-yl)benzamide , the butyl group at this position is significant. Studies on related substituted benzamides (SBAs) have shown that polar substituents at the para-position can enhance binding affinity at certain biological targets, such as the D4 dopamine (B1211576) receptor. nih.govnih.gov

In a series of benzimidazole (B57391) derivatives, which share structural similarities, modifications at the equivalent para-position of a phenyl ring demonstrated clear SAR trends. For instance, replacing a trifluoromethyl (CF₃) group with a tert-butyl, methyl (–CH₃), or fluorine (F) group led to a decrease in antagonist activity at the hTRPV-1 receptor, indicating that the size and electronic properties of the para-substituent are critical for optimal interaction. mdpi.com This suggests that the n-butyl group in This compound is a finely tuned feature, providing a specific lipophilic and steric profile that contributes to its activity. The flexibility of the n-butyl chain, compared to the rigid tert-butyl group, may also allow for better adaptation within a receptor's binding pocket.

| Substituent at Para-Position | Compound Class Example | General Impact on Activity |

| Polar Groups | Substituted Benzamides (SBAs) | Enhanced binding affinity for D4 receptors. nih.gov |

| tert-Butyl | 2-Phenyl Benzimidazoles | Decreased activity compared to CF₃ at hTRPV-1 receptors. mdpi.com |

| Methyl (-CH₃) | 2-Phenyl Benzimidazoles | Decreased activity compared to CF₃ at hTRPV-1 receptors. mdpi.com |

| Fluorine (F) | 2-Phenyl Benzimidazoles | Decreased activity compared to CF₃ at hTRPV-1 receptors. mdpi.com |

Substitutions at the ortho- (C2) and meta- (C3) positions of the benzamide ring also have profound effects on pharmacological potency.

Ortho-Substitution: Research on N-[(3S)-pyrrolidin-3-yl]benzamides, a class of noradrenaline reuptake inhibitors, established that potent activity could be achieved through appropriate substitution at the 2-position of the phenyl ring. nih.gov Similarly, in another series of N-substituted benzamide derivatives investigated as antitumor agents, the 2-substituent on the phenyl ring was found to be critical for anti-proliferative activity. researchgate.netresearchgate.net An ortho-methoxy group can influence the planarity of the molecule by forming an intramolecular hydrogen bond with the amide proton, which can either enhance or decrease activity depending on the target receptor's conformational requirements. nih.gov

Meta-Substitution: Studies on substituted benzamides have revealed that, much like para-substituents, polar groups at the meta-position (C5) can enhance binding affinity at the D4 receptor. nih.gov The presence of a substituent at the 3-position can also indirectly influence activity by affecting the conformation of adjacent groups, such as a 2-methoxy substituent, thereby weakening intramolecular hydrogen bonds. nih.gov

| Position | Type of Substituent | General Impact on Potency |

| Ortho (C2) | Appropriate substituents | Can be critical for achieving high potency. nih.govresearchgate.net |

| Meta (C3/C5) | Polar H-bond accepting groups | Can enhance binding affinity at specific receptors. nih.govnih.gov |

| Meta (C3/C5) | Electron-withdrawing groups (e.g., Chlorine, Nitro) | May decrease anti-proliferative activity in certain series. researchgate.net |

Role of the Pyridine (B92270) Moiety and its Substitution Pattern on Molecular Recognition

The pyridine ring is a fundamental component in medicinal chemistry, often incorporated to enhance solubility, bioavailability, and to act as a key pharmacophore capable of forming crucial hydrogen bonds. nih.govresearchgate.netresearchgate.net In This compound , the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets. nih.gov

The substitution pattern of the pyridine ring is vital. The target compound features a pyridin-3-yl moiety, meaning the benzamide group is attached at the 3-position of the pyridine ring. This orientation positions the ring nitrogen in a 'meta' relationship to the amide linker. This specific geometry influences the vector and accessibility of the nitrogen's lone pair of electrons for hydrogen bonding.

In comparative studies of nicotinamide (B372718) (pyridine-3-carboxamide) analogs, the pyridine-3-yl core was essential for activity. The efficacy of these compounds against bacterial pathogens was found to be dependent on the electronic nature of substituents on an adjacent phenyl ring, highlighting the interplay between the pyridine core and other parts of the molecule. nih.gov The use of pyridine C-rings has also been explored in other complex molecules, where the position of the nitrogen atom (ortho, meta, or para to the linker) significantly impacts the synthetic route and final biological activity. acs.org

Contribution of the N-Substituent to Pharmacological Potency and Selectivity

In the structure of This compound , the N-substituent is the pyridin-3-yl group itself. The amide bond (–CO–NH–) linking the 4-butylbenzoyl group and the 3-aminopyridine (B143674) is a critical structural element. This linker is not merely a spacer; its rigidity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) are central to its function.

Comparative SAR Studies within the N-Pyridyl Benzamide Class and Analogue Series

Comparing the SAR of This compound with related series provides a broader understanding of its design.

N-(Pyridin-2-yl) vs. N-(Pyridin-3-yl) Benzamides: The position of the amide linker on the pyridine ring is a point of divergence. While the synthesis of both N-(pyridin-2-yl) and N-(pyridin-3-yl) benzamides is well-established, the different orientation of the pyridine nitrogen relative to the amide bond leads to distinct spatial arrangements and hydrogen bonding patterns, often resulting in different selectivity and potency profiles for various biological targets. researchgate.netmdpi.com

Benzamides vs. Benzimidazoles: Benzimidazole-based compounds serve as useful analogues. SAR studies on 2-phenylbenzimidazoles show that substituents on the phenyl ring (equivalent to the benzamide ring) have a similar and critical impact on activity. For example, para-substituents like halogens and small alkyl groups significantly modulate potency, reinforcing the importance of the substitution pattern on the 4-butylbenzoyl moiety of the target compound. mdpi.com

Benzamides vs. Pyrrolidine (B122466) Amides: In a series of pyrrolidine amide derivatives designed as NAAA inhibitors, SAR studies also emphasized the importance of the terminal aromatic ring (equivalent to the benzamide portion). Small, lipophilic substituents on a terminal phenyl ring were found to be preferable for optimal potency, a finding that aligns with the presence of the butyl group in This compound . nih.gov

This comparative analysis demonstrates that while the core N-pyridyl benzamide scaffold is robust, subtle changes to any of its three main components—the substituted benzoyl group, the amide linker, or the position and nature of the N-aryl substituent—can lead to significant shifts in biological activity, potency, and selectivity.

Molecular Mechanisms of Action and Target Interaction Studies Pre Clinical Investigations

Investigation of Ligand-Target Binding Interactions

The initial step in elucidating the mechanism of action of any bioactive compound is to identify its molecular targets. For 4-butyl-N-(pyridin-3-yl)benzamide and related benzamides, this has involved a multifaceted approach to investigate their binding to and modulation of various receptors and enzymes.

Receptor Binding and Modulation

Benzamide (B126) derivatives have been shown to interact with several types of receptors, including ion channels and G protein-coupled receptors (GPCRs).

A notable area of investigation has been the interaction of benzamide derivatives with dopamine (B1211576) receptors. Specifically, the heteromerization of dopamine D1 and D3 receptors (D1R-D3R) has been identified as a potential target. escholarship.orgnih.gov Studies have shown that the formation of D1R-D3R heteromers can alter the pharmacological properties of selective D3R ligands. escholarship.org For instance, certain N-phenyl piperazine (B1678402) analogs of benzamides exhibit high affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov The binding affinity of some of these compounds, such as [(3)H]WC-10, to D3 receptors has been quantified, with dissociation constants (Kd) in the nanomolar range. nih.gov The interaction with these receptor heteromers is thought to be involved in the synergistic effects observed with D1 and D3 receptor stimulation. nih.gov

Furthermore, research has explored the role of the second extracellular (E2) loop of the D3 receptor and the carbonyl group of the carboxamide linker in the binding and selectivity of these ligands. drugbank.com These structural features appear to be critical for high-affinity binding to the D3 receptor. drugbank.com

Beyond dopamine receptors, the broader class of N-substituted benzamides has been recognized for its binding affinity to 5-HT3 receptors. nih.gov While detailed binding studies for this compound on estrogen receptor coregulators are not extensively available in the provided context, the general approach to studying ligand-receptor interactions provides a framework for future investigations.

Enzyme Inhibition and Activation

The benzamide scaffold has proven to be a versatile framework for designing inhibitors of various enzymes implicated in a range of diseases.

Histone Deacetylases (HDACs): A significant body of research has focused on benzamide derivatives as histone deacetylase inhibitors (HDACis). tandfonline.comnih.govnih.govacs.orgresearchgate.net These compounds typically function by chelating the zinc ion present in the active site of HDAC enzymes, leading to conformational changes and inhibition of their deacetylase activity. nih.govresearchgate.net The inhibitory potency of these derivatives is influenced by structural features such as the length of the molecule and substitutions on the terminal benzene (B151609) rings. tandfonline.com For example, compounds with an amino group at the R2 position and a shorter molecular length have been found to be potent HDAC inhibitors. tandfonline.comnih.gov Specific benzamide derivatives have shown inhibitory activity against Class I HDACs, such as HDAC1 and HDAC2, at nanomolar concentrations. acs.org

Cyclin-Dependent Kinase 7 (CDK7): Certain benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. nih.govtandfonline.com For instance, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have shown high potency and selectivity for CDK7. nih.gov These inhibitors can act through various mechanisms, including ATP competition and irreversible binding to cysteine residues outside the active site. tandfonline.comresearchgate.net

Discoidin Domain Receptors 1 and 2 (DDR1/DDR2): Benzamide derivatives have also been developed as inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/DDR2), which are receptor tyrosine kinases that interact with collagen. nih.govnih.gov One such benzamide derivative demonstrated an IC50 of 92 nM for the inhibition of DDR1. nih.gov

Alpha-glucosidase: Benzamide and related structures have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.govyoutube.comyoutube.com Inhibition of this enzyme can help in managing postprandial hyperglycemia. nih.gov Studies have shown that certain phthalimide-benzamide-1,2,3-triazole hybrids and other derivatives can be more potent than the standard drug, acarbose. nih.gov The structure-activity relationship suggests that specific substitutions on the phenylacetamide moiety are crucial for potent inhibitory activity. nih.gov

Other Enzymes: The inhibitory potential of benzamide derivatives extends to other enzymes as well. For example, N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov Additionally, sulfamoyl benzamide derivatives have been synthesized as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org

Analysis of Target Specificity and Selectivity Profiling

A crucial aspect of pre-clinical investigation is determining the specificity and selectivity of a compound for its intended target over other related proteins. This is particularly important for kinase inhibitors, given the high degree of conservation in the ATP-binding site across the kinome.

For CDK7 inhibitors, research has focused on developing compounds with high selectivity over other cyclin-dependent kinases. nih.gov Similarly, for dopamine receptor ligands, significant effort has been dedicated to achieving high selectivity for the D3 receptor over the D2 receptor, with some compounds exhibiting over 1000-fold selectivity. drugbank.com This selectivity is often attributed to specific structural features of the benzamide derivatives. drugbank.com

In the context of Hedgehog (Hh) signaling pathway inhibitors, novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed and shown to have potent inhibitory activities, with some compounds being more potent than the established inhibitor vismodegib. researchgate.netnih.govsioc-journal.cnnih.gov The structure-activity relationship (SAR) studies of these derivatives have been crucial in optimizing their potency and selectivity. nih.govnih.gov

Cellular Pathway Modulation Induced by Benzamide Derivatives

The interaction of benzamide derivatives with their molecular targets initiates a cascade of downstream cellular events, leading to the modulation of various signaling pathways and cellular responses.

Signaling Pathway Perturbation

Pre-clinical studies have demonstrated that benzamide derivatives can perturb key signaling pathways involved in cell growth, survival, and inflammation.

Hedgehog Signaling Pathway: A notable target of certain benzamide derivatives is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. researchgate.netnih.govsioc-journal.cnnih.govrsc.org 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide (B150088) derivatives have been shown to act as potent inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor. researchgate.netnih.govrsc.org

NF-κB Pathway: Several benzamide derivatives have demonstrated the ability to inhibit the activation of the NF-κB (nuclear factor-kappa B) pathway. nih.govnih.gov This inhibition can lead to the suppression of pro-inflammatory mediators and contribute to the anti-inflammatory and anticancer effects of these compounds. nih.govnih.gov

PI3K/AKT Signaling Pathway: The PI3K/AKT signaling pathway, which regulates the expression of transporters like ABCG2 involved in multidrug resistance, can be modulated by benzamide derivatives. nih.gov Inhibition of this pathway can restore the efficacy of chemotherapeutic drugs. nih.gov

Cellular Response Modulation

The perturbation of signaling pathways by benzamide derivatives ultimately translates into distinct cellular responses, including the inhibition of inflammatory processes, cell cycle arrest, and the induction of apoptosis.

Inhibition of Inflammatory Mediators: Benzamides have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov This is often achieved through the inhibition of the NF-κB pathway. nih.gov

Cell Cycle Arrest: A common cellular response to treatment with benzamide derivatives, particularly those targeting HDACs and CDKs, is cell cycle arrest. nih.govnih.govresearchgate.netmdpi.comnih.govnih.gov These compounds can induce arrest at different phases of the cell cycle, such as G0/G1, G1/S, or G2/M, depending on the specific compound and cell type. nih.govmdpi.com For example, N-substituted benzamides have been observed to induce a G2/M block. nih.gov

Apoptosis Induction: Following cell cycle arrest, many benzamide derivatives can induce apoptosis, or programmed cell death. nih.govnih.govresearchgate.netmdpi.comnih.gov The induction of apoptosis can occur through various mechanisms, including the activation of the caspase cascade via the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov Studies have shown that this apoptosis induction can be independent of the p53 tumor suppressor protein. nih.gov

Interactive Data Tables

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| N-phenyl piperazine benzamide analogs | Dopamine D3 Receptor | High affinity and selectivity over D2 receptors. | nih.gov |

| N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine D3 Receptor | >1000-fold selectivity over D2 receptors. | drugbank.com |

| N-substituted benzamides | 5-HT3 Receptors | Binding affinity demonstrated. | nih.gov |

| Compound Class | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| Benzamide-based derivatives | Histone Deacetylases (HDACs) | Potent inhibition of Class I HDACs (HDAC1, HDAC2). | tandfonline.comnih.govacs.org |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamides | Cyclin-Dependent Kinase 7 (CDK7) | Potent and selective inhibition (IC50 in nM range). | nih.gov |

| Benzamide derivatives | Discoidin Domain Receptors (DDR1) | IC50 of 92 nM for one derivative. | nih.gov |

| Phthalimide-benzamide-1,2,3-triazole hybrids | α-glucosidase | More potent than acarbose. | nih.gov |

| N-2-(phenylamino) benzamides | COX-2 and Topo I | Dual inhibition. | nih.gov |

| Compound Class | Cellular Response | Underlying Mechanism | Reference |

|---|---|---|---|

| N-substituted benzamides | Inhibition of inflammatory mediators (e.g., TNF-α) | Inhibition of NF-κB pathway. | nih.gov |

| N-substituted benzamides, HDAC inhibitors | Cell Cycle Arrest (G2/M, G0/G1) | Inhibition of CDKs, modulation of cell cycle proteins. | nih.govnih.gov |

| N-substituted benzamides | Apoptosis Induction | Activation of caspase-9 and mitochondrial pathway. | nih.gov |

| 4-(2-pyrimidinylamino)benzamides | Inhibition of Hedgehog pathway | Targeting the Smoothened (Smo) receptor. | researchgate.netrsc.org |

Computational Chemistry and Molecular Modeling in Benzamide Research and Development

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a benzamide (B126) derivative, will bind to the active site of a protein.

Molecular docking simulations are instrumental in elucidating the binding modes of benzamide derivatives within the active sites of their target proteins. For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1), docking studies were performed to understand their binding interactions. The reliability of the docking poses was verified, and the final selected pose for each compound was based on the lowest binding energy and low root-mean-square deviation (RMSD) values, ensuring a high-quality prediction of the binding conformation. scispace.compeerj.com The 1-(4-(pyridin-4-yl)phenyl)ethan-1-one scaffold of the docked compounds was observed to superimpose well with the crystal ligand at the same position. scispace.com

In another study on 2-pyridin-3-yl-benzo[d] nih.govmdpi.comoxazin-4-one derivatives, a comparative conformational analysis was carried out using different software to model the protein-ligand interactions, highlighting the importance of generating representative conformers for accurate docking. researchgate.net

Table 1: Illustrative Docking Scores and RMSD of Benzamide Analogs in ROCK1 This table is illustrative and based on findings for N-ethyl-4-(pyridin-4-yl)benzamide derivatives, not 4-butyl-N-(pyridin-3-yl)benzamide.

| Compound ID | Binding Energy (kcal/mol) | RMSD (Å) |

| C08 (re-docked) | - | < 2.0 |

| C22 | - | 2.89 |

| Other Analogs | - | < 2.0 |

| Data adapted from studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives. peerj.com |

A critical outcome of molecular docking is the identification of key amino acid residues and the specific types of interactions that stabilize the ligand-protein complex. For a series of pyridine (B92270)–thiourea derivatives, docking studies revealed hydrogen bond formation with amino acid residues such as ARG 76 and GLY 101 in the active site of S. aureus DNA gyrase B. mdpi.com Similarly, for N-ethyl-4-(pyridin-4-yl)benzamide analogs targeting ROCK1, polar, nonpolar, and hydrophobic interactions were all considered to evaluate the final binding pose. scispace.com In a study on isoindolinedione-benzamide pyridinium (B92312) derivatives as cholinesterase inhibitors, it was found that halogen substitution at the meta position of the phenyl ring significantly enhanced activity against butyrylcholinesterase (BChE), a finding supported by docking studies. nih.gov

Table 2: Key Interactions of Benzamide Analogs with Target Proteins This table is illustrative and based on findings for various benzamide derivatives, not this compound.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyridine-thiourea derivatives | S. aureus DNA gyrase B | ARG 76, GLY 101 | Hydrogen Bonding |

| N-ethyl-4-(pyridin-4-yl)benzamide analogs | ROCK1 | - | Polar, Nonpolar, Hydrophobic |

| Isoindolinedione-benzamide pyridinium derivatives | Butyrylcholinesterase (BChE) | - | Halogen Bonding |

| Data compiled from various studies on benzamide derivatives. scispace.commdpi.comnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the complex and the exploration of conformational changes.

MD simulations are crucial for evaluating the stability of a ligand within the binding pocket of a protein. In a study of 4-acrylamido-N-(pyridazin-3-yl)benzamide, a 100 ns MD simulation showed that the protein-ligand complex was stable, with the root-mean-square deviation (RMSD) of the ligand varying between 0.25 and 0.52 ns before stabilizing. nih.gov For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1, MD simulations were used to assess the stability of the protein-ligand complex, with the system being solvated and subjected to energy minimization before the simulation run. peerj.comresearchgate.net The stability of benzimidazole-thiadiazole derivatives with Candida's 14α-demethylase (CYP51) was also investigated using 100 ns MD simulations. acs.org

MD simulations can reveal how the binding of a ligand can induce conformational changes in the protein, which is particularly important for understanding allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Benzamide derivatives have been explored as allosteric modulators for various targets. For instance, N-pyridin-2-yl benzamide analogs have been identified as allosteric activators of glucokinase. nih.gov The ability of these compounds to induce a functional response is often linked to the conformational changes they promote in the target protein.

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Density Functional Tight-Binding (DFTB))

Quantum mechanical (QM) methods provide a highly accurate description of the electronic structure of molecules, enabling the calculation of various molecular properties. uzh.ch

Density Functional Theory (DFT) is a widely used QM method in drug discovery. It can be employed to optimize the geometry of ligands and calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These calculations provide insights into the chemical reactivity and stability of the molecules. For example, in a study of benzimidazole-thiadiazole derivatives, DFT was used to model the newly synthesized compounds to obtain their lowest energy structures before molecular docking. acs.org

The Density Functional Tight-Binding (DFTB) method is a computationally less expensive approximation of DFT. In the study of 4-acrylamido-N-(pyridazin-3-yl)benzamide, DFTB was used to calculate the interaction energies between the compound and the amino acid residues in the active site of the SARS-CoV-2 Mpro protein, revealing that glutamine residues Q190 and Q193 strongly interacted with the ligand. nih.gov

Table 3: Illustrative Applications of Quantum Mechanical Calculations in Benzamide Research This table is illustrative and based on findings for various benzamide derivatives, not this compound.

| Method | Application | Investigated Property/Finding |

| DFT | Geometry optimization of pyridine-thiourea derivatives | Determination of the most stable conformers |

| DFT | Modeling of benzimidazole-thiadiazole hybrids | Obtaining lowest minimum energy structures for docking |

| DFTB | Interaction energy calculation for 4-acrylamido-N-(pyridazin-3-yl)benzamide | Identification of strong interactions with Q190 and Q193 residues |

| Data compiled from various studies on benzamide derivatives. mdpi.comnih.govacs.org |

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule is fundamental to its behavior, governing its reactivity and interactions with biological targets. Computational quantum chemistry methods are employed to characterize the electronic landscape of benzamide derivatives. Techniques such as Density Functional Theory (DFT) provide a detailed understanding of electron distribution, molecular orbitals, and electrostatic potential.

Reactivity prediction, another facet of electronic structure analysis, utilizes calculated parameters to forecast a molecule's behavior in chemical reactions and biological environments. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for understanding non-covalent interactions with protein targets.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the intramolecular charge distribution and identifying sites prone to electrostatic interactions.

While specific experimental data on the electronic structure of this compound is not extensively documented in publicly available literature, computational studies on analogous benzamide structures provide a framework for its anticipated electronic properties. For example, studies on related benzamide inhibitors have utilized these computational methods to rationalize structure-activity relationships (SAR).

Table 1: Key Electronic Structure Descriptors and Their Significance

| Descriptor | Significance in Drug Design |

| HOMO Energy | Indicates electron-donating capacity; relevant for charge-transfer interactions. |

| LUMO Energy | Indicates electron-accepting capacity; relevant for charge-transfer interactions. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and molecular stability. |

| Electrostatic Potential | Predicts sites for electrostatic interactions, including hydrogen bonding. |

| Atomic Partial Charges | Quantifies the charge distribution within the molecule. |

Energetic Analysis of Binding Interactions (e.g., MM-GB/SA)

Understanding the energetics of how a ligand binds to its protein target is a central goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.gov This method combines molecular mechanics energy calculations with a continuum solvent model to provide a more accurate picture of binding affinity than simple docking scores. nih.gov

The MM-GBSA calculation typically involves the following steps:

Molecular Dynamics (MD) Simulation: An MD simulation is run for the protein-ligand complex to generate a trajectory of conformations. This allows the system to explore different energetic states and accounts for flexibility.

Free Energy Calculation: Snapshots are taken from the MD trajectory, and the binding free energy is calculated for each. The total binding free energy is composed of several terms:

Molecular Mechanics Energy (ΔE_MM): This includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This is further divided into a polar component (calculated using the Generalized Born model) and a non-polar component (calculated from the solvent-accessible surface area).

Entropic Contribution (-TΔS): This term, which accounts for the change in conformational entropy upon binding, is computationally expensive and sometimes omitted in relative binding free energy calculations. nih.gov

Table 2: Components of MM-GBSA Binding Free Energy

| Energy Component | Description |

| ΔE_vdW | van der Waals interaction energy. |

| ΔE_elec | Electrostatic interaction energy. |

| ΔG_polar | Polar contribution to the solvation free energy. |

| ΔG_nonpolar | Non-polar contribution to the solvation free energy. |

| ΔG_bind | Total binding free energy. |

Virtual Screening and De Novo Design Approaches in Lead Identification

The identification of novel hit and lead compounds is a critical and often resource-intensive phase of drug discovery. Virtual screening and de novo design are two computational strategies that have revolutionized this process, enabling the rapid evaluation of large chemical libraries and the creation of entirely new molecular entities.

Virtual Screening

Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a drug target. jst.go.jpnih.gov This can be broadly categorized into two approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds. nih.gov A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the features of these known actives. The library is then screened to find molecules that fit the model. nih.gov For benzamides, if a set of active compounds is known, a pharmacophore model could be generated that defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. jst.go.jpnih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. acs.org This typically involves molecular docking, where each compound in the library is computationally placed into the binding site of the protein, and a scoring function is used to estimate its binding affinity. acs.org This approach has been widely used in the discovery of benzamide inhibitors for various targets. nih.govvensel.org

De Novo Design

De novo design, which means "from the beginning," is a computational method for designing novel molecules with desired properties. Instead of screening existing compounds, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. These methods can explore a vast chemical space and generate truly novel scaffolds that may not be present in existing databases. For a target where a benzamide has shown activity, de novo design could be used to explore alternative linkers, different substitution patterns on the aromatic rings, or entirely new capping groups to optimize binding and other drug-like properties.

The application of these computational approaches has been instrumental in advancing benzamide research, leading to the discovery of potent and selective modulators for a range of biological targets. nih.govrsc.org

Medicinal Chemistry and Drug Discovery Endeavors Utilizing the Benzamide Scaffold

Rational Drug Design Strategies for Lead Compound Identification and Optimization

Rational drug design is a methodical approach that leverages the understanding of biological targets to develop new medications. acs.org For the benzamide (B126) scaffold, these strategies are crucial for transforming initial "hit" compounds into optimized "lead" compounds and eventually into clinical candidates. The process is an iterative cycle of design, synthesis, and testing, aimed at improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.orgdanaher.com

A key strategy is the development of a structure-activity relationship (SAR), which involves making systematic modifications to the lead compound to understand how structural changes affect biological activity. mdpi.com For a molecule like 4-butyl-N-(pyridin-3-yl)benzamide, SAR studies would explore variations in the butyl chain, substitutions on both the benzamide and pyridine (B92270) rings, and modifications to the amide linker itself. nih.gov For instance, increasing the lipophilicity of a compound can enhance potency but may negatively impact metabolic clearance and off-target effects, a common challenge in lead optimization. rsc.org

Computational tools are integral to modern rational drug design. nih.gov Molecular docking can predict how different benzamide analogues bind to the active site of a target protein, helping to prioritize which compounds to synthesize. acs.orgnih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved target affinity. nih.gov These in silico methods reduce the time and resources required to identify viable drug candidates by focusing on molecules with the highest probability of success.

Lead optimization also focuses heavily on improving physicochemical and pharmacokinetic profiles to ensure the compound is orally bioavailable and can reach its intended target in the body. nih.gov Modifications are strategically introduced to enhance properties like aqueous solubility and metabolic stability while maintaining or improving inhibitory potency. nih.gov This multi-parameter optimization is essential for developing a successful drug candidate from a promising benzamide lead. danaher.com

Development of this compound and Analogues as Lead Compounds for Specific Therapeutic Areas

The N-(pyridin-3-yl)benzamide framework is a "privileged structure" that has been successfully developed for a range of biological targets. The specific compound, this compound, combines this active scaffold with a butyl group, a modification that can enhance properties like cell permeability and binding affinity through hydrophobic interactions. The potential of this compound is inferred from the extensive research conducted on its close structural analogues.

Benzamide derivatives have been extensively investigated for their potential in treating neurological disorders, including epilepsy. nih.gov The amide functional group is a key feature in many anticonvulsant agents. nih.gov Studies on various N-substituted benzamides have demonstrated anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.commdpi.com For instance, certain 4-aminobenzamide derivatives have shown promise as novel anticonvulsants. acs.org The N-(pyridin-3-yl)benzamide scaffold, in particular, has been identified as a modulator of the human vanilloid receptor 1 (TRPV1), a key target in pain signaling pathways. nih.gov High-throughput screening identified N-pyridyl-3-benzamides as agonists of the TRPV1 receptor, and subsequent optimization led to the discovery of related N-quinolin-3-yl-benzamides as potent antagonists. nih.gov This suggests that compounds like this compound could be rationally designed to modulate targets involved in both epilepsy and neuropathic pain.

The benzamide core is a versatile scaffold for the development of anti-infective agents. Its derivatives have shown activity against a broad spectrum of pathogens, including bacteria, viruses, and fungi.

Anti-Tubercular Activity: Several studies have highlighted the potential of benzamide derivatives against Mycobacterium tuberculosis. Researchers have developed N-alkyl nitrobenzamides that show promising antitubercular activity, with efficacy being dependent on the length of the N-alkyl chain. nih.gov Other work on 2,2'-dithiobis(benzamide) analogues has also yielded compounds with potent activity against M. tuberculosis H37Rv and other resistant strains. nih.gov Carboxamide derivatives, which include the benzamide structure, are present in antitubercular drugs like Pyrazinamide, underscoring the importance of this functional group. scispace.com Novel N-pyrazolylbenzamide derivatives have also been synthesized and proven to possess antitubercular properties. researchgate.net

Antiviral Activity: Benzamide derivatives have emerged as inhibitors of various viruses. One study identified a benzamide derivative, AH0109, that potently inhibits HIV-1 replication by impairing the nuclear translocation of viral cDNA. nih.gov Another series of N-phenylbenzamide derivatives was found to be active against Enterovirus 71 (EV 71) strains at low micromolar concentrations. researchgate.net Research into Hepatitis B Virus (HBV) discovered that benzamide derivatives can modulate the assembly of the viral core protein, a crucial step in its replication cycle. nih.gov Furthermore, rational design has led to 4-(2-nitrophenoxy)benzamide derivatives with strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, potentially by inhibiting viral deubiquitinase enzymes. researchgate.net The pyridine nucleus is also a well-known feature in many antiviral compounds, suggesting that N-(pyridin-3-yl)benzamide structures could be promising candidates. mdpi.com

The following table summarizes the antiviral activity of selected benzamide analogues.

| Compound | Virus Target | Activity (IC50 / EC50) | Cell Line |

|---|---|---|---|

| AH0109 | HIV-1 | EC50 = 0.7 µM | C8166 T cells |

| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | Enterovirus 71 | IC50 = 5.7 - 12 µM | Vero cells |

| 8c (a 4-(2-nitrophenoxy)benzamide derivative) | Adenovirus | IC50 = 10.22 µM | Not Specified |

| 8d (a 4-(2-nitrophenoxy)benzamide derivative) | HSV-1 | IC50 = 11.01 µM | Not Specified |

The N-(pyridin-3-yl)benzamide scaffold has been incorporated into molecules designed as anticancer agents targeting various mechanisms. A series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides were developed as potent inhibitors of RET kinase, a target in certain types of cancer. nih.gov One compound from this series, I-8, strongly inhibited RET kinase activity at both the molecular and cellular levels. nih.gov

Other research has focused on developing N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potential anticancer agents by inhibiting the lipoxygenase enzyme. brieflands.com Several of these compounds demonstrated significant cytotoxic activity against human colorectal cancer (HT29), prostate carcinoma (PC3), and neuroblastoma (SKNMC) cell lines. brieflands.com Additionally, rational modification of existing anticancer drugs like bicalutamide has led to the design of novel phenylsulfonyl-benzamides with significantly improved antiproliferative activity in prostate cancer cell lines. nih.gov The benzamide structure is also a key component of dual PI3K/HDAC inhibitors, which have shown marked pro-apoptotic activity in lymphoma cells. researchgate.net

Below is a table of selected N-pyridinyl-benzamide analogues and their anticancer activity.

| Compound Class | Target / Cell Line | Activity (IC50) |

|---|---|---|

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | RET Kinase | Potent Inhibition |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (Nitro-substituted) | HT29 (Colorectal Cancer) | High Cytotoxicity |

| Phenylsulfonyl-benzamides | Prostate Cancer Cell Lines | Low µM range |

Benzamide and nicotinamide (B372718) structures have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action can involve the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). nih.gov Substituted pyridinyl-benzamide derivatives have been synthesized and screened for their anti-inflammatory activities, with some compounds showing better pharmacological responses than reference drugs. nih.gov The linkage of pyridine and thiazole moieties with an amide group has also produced compounds with significant anti-inflammatory activity, evaluated by their ability to inhibit protein denaturation. acs.org Furthermore, sulfamoyl-benzamide derivatives have been developed as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in inflammation and other pathological conditions. rsc.org

Chemical Probe Development and Target Engagement Studies

Chemical probes are small molecules used to study biological systems by engaging with a specific protein target. The benzamide scaffold is highly suitable for developing such probes due to its synthetic tractability and proven biological activity. Photoreactive benzamide probes have been designed and synthesized to study class I histone deacetylases (HDACs). nih.gov These probes incorporate aryl or alkyl azide groups that, upon exposure to UV light, form a covalent bond with the target enzyme, allowing for its identification and study. nih.gov

Target engagement studies are critical to confirm that a drug candidate interacts with its intended target within a complex biological environment like a living cell. nih.gov Probes derived from lead compounds, such as this compound, can be synthesized by attaching a reporter tag, such as a fluorescent dye or a biotin molecule. nih.gov For example, fluorescently-tagged inhibitors have been used to demonstrate direct compound binding to the kinesin HSET protein, confirming target engagement in cells. nih.gov These techniques are invaluable for validating a drug's mechanism of action and can help explain why in vitro potency does not always translate to cellular activity. nih.gov Radiolabeled benzamide derivatives have also been developed as PET imaging agents to visualize malignant melanoma, demonstrating another application of this scaffold in target engagement and diagnostics. koreascience.kr

Design Principles for Selective Chemical Probes

The development of selective chemical probes is a critical step in elucidating the biological function of a target protein and validating its therapeutic potential. For the benzamide scaffold, several key principles guide the design of such probes to ensure high potency and selectivity.

A primary consideration is target selectivity . Probes must be designed to interact with the intended target with significantly higher affinity than with other related or unrelated proteins. For benzamide-based inhibitors, this is often achieved by exploiting subtle differences in the amino acid residues of the target's binding site. For instance, in the design of selective inhibitors for histone deacetylase (HDAC) isoforms, the benzamide group acts as a zinc-binding group. Selectivity is then engineered by modifying the linker and cap groups to interact with less conserved regions of the enzymatic pocket. nih.gov A modular, combinatorial approach is often employed, where different fragments are systematically combined and evaluated. nih.gov

Another crucial principle is the incorporation of a photoreactive group for covalent modification of the target protein. Aryl and alkyl azides are commonly used for this purpose. Upon photoactivation, these groups form highly reactive nitrenes that can insert into nearby C-H or N-H bonds, creating a permanent link between the probe and its target. The positioning of these photoreactive moieties is critical to ensure efficient crosslinking without compromising the probe's binding affinity and selectivity. nih.gov

Furthermore, the design must account for physicochemical properties that govern the probe's utility in biological systems. These include aqueous solubility, cell permeability, and metabolic stability. For example, simple benzamide derivatives have been noted for their improved metabolic stability and excellent binding affinity for the Sigma-1 receptor. mdpi.com Structure-activity relationship (SAR) studies are essential to optimize these properties. For instance, the introduction of halogen atoms or electron-withdrawing groups can modulate a compound's lipophilicity and hydrogen-bonding capacity, which in turn affects its cellular uptake and subcellular localization. mdpi.comrsc.org

Finally, a well-designed chemical probe should include a handle for downstream applications , such as a biotin tag for affinity purification or a fluorescent group for imaging. The attachment point of this handle must be carefully chosen to avoid steric hindrance with the target protein. nih.gov

Table 1: Key Design Principles for Benzamide-Based Chemical Probes

| Principle | Description | Example Application |

|---|---|---|

| Target Selectivity | Modifying the scaffold to exploit differences in the binding sites of target proteins. | Designing isoform-selective HDAC inhibitors by altering the linker and cap groups. nih.gov |

| Photoreactivity | Incorporation of a group (e.g., aryl azide) that can be activated by light to form a covalent bond with the target. | Creating photoreactive benzamide probes for HDAC2 to facilitate target identification. nih.gov |

| Physicochemical Properties | Optimization of solubility, permeability, and stability for effective use in biological systems. | Modifying benzamide derivatives to improve metabolic stability for Sigma-1 receptor targeting. mdpi.com |

| Functional Handle | Attachment of a tag (e.g., biotin, fluorophore) for purification or visualization. | Adding a biotin tag to a probe for subsequent isolation and identification of the target protein. nih.gov |

Application in Target Identification and Validation

Benzamide-based chemical probes are powerful tools for identifying and validating novel drug targets. Their applications span various techniques, including chemical proteomics and radiotracer development for in vivo imaging.

Chemical Proteomics:

Chemical proteomics is a powerful approach for the unbiased identification of a small molecule's protein targets in a complex biological sample. nih.gov Benzamide probes, equipped with a photoreactive group and an affinity tag, are instrumental in this process. The general workflow involves treating cells or cell lysates with the probe, followed by UV irradiation to induce covalent crosslinking to target proteins. The tagged protein-probe complexes are then enriched from the lysate using affinity purification (e.g., streptavidin beads for a biotinylated probe). Finally, the enriched proteins are identified by mass spectrometry.

This approach has been successfully used to identify the molecular targets of bioactive compounds. For example, a proteomics-based strategy was employed to identify methionine aminopeptidases (MetAPs) as the targets of bengamides, a class of marine natural products with antitumor activity. nih.gov This study demonstrated that a synthetic bengamide analogue, LAF389, caused a change in the mobility of certain proteins on a 2D gel, leading to the discovery that the compound inhibits MetAP2 by mimicking peptide substrates. nih.gov

Radiotracer Development for Imaging:

The development of radiolabeled benzamides as tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allows for the non-invasive visualization and quantification of target proteins in living subjects. nih.gov This is invaluable for target validation, understanding disease pathology, and aiding in drug development.

A prominent example is the development of benzamide-based radiotracers targeting melanin for the imaging and therapy of melanoma. nih.gov These radiotracers, labeled with isotopes like iodine-123 or fluorine-18, show high affinity and specificity for melanin, a pigment overproduced in melanoma cells. nih.govsigmaaldrich.com This allows for the sensitive detection of primary tumors and metastases.

More recently, benzamide-based radiotracers have been developed to image HDACs in the brain. mdpi.com For instance, [18F]BA3 was developed as a highly potent and specific radiotracer for imaging HDAC1 and 2. The ability to non-invasively measure the expression and distribution of these enzymes in the brain can enhance our understanding of their role in neurological disorders and cancers like glioblastoma. mdpi.com The development of such tracers requires a careful iterative process of synthesis, in vitro evaluation, and in vivo validation to ensure the final compound has suitable pharmacokinetics and target engagement. nih.gov

Table 2: Examples of Benzamide Derivatives in Target Identification and Validation

| Compound Class/Name | Application | Target(s) | Key Findings |

|---|---|---|---|

| Bengamides (e.g., LAF389) | Chemical Proteomics | Methionine aminopeptidases (MetAPs) | Identified MetAPs as the molecular targets responsible for the antitumor effects of bengamides. nih.gov |

| Radioiodinated Benzamides | Radiotracer for Imaging/Therapy | Melanin | Used for the diagnosis and targeted radionuclide therapy of metastatic malignant melanoma. nih.govsigmaaldrich.com |

| [18F]BA3 | Radiotracer for PET Imaging | HDAC1 and HDAC2 | A novel probe for visualizing HDAC1/2 in the brain, aiding in the study of neurological diseases and brain tumors. mdpi.com |

| Photoreactive Benzamide Probes | Photoaffinity Labeling | HDAC1 and HDAC2 | Demonstrated potent and selective crosslinking to HDAC2, confirming target engagement. nih.gov |

Exploration of Benzamides as Peptide Mimetics and in Foldamer Research

The structural rigidity and synthetic accessibility of the benzamide backbone make it an attractive scaffold for the design of peptide mimetics and for the construction of foldamers.

Peptide Mimetics:

Peptidomimetics are small molecules designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. wjarr.com The benzamide scaffold can be used to create rigid frameworks that position functional groups in a specific spatial orientation, thereby mimicking the key interactions of a peptide with its target receptor.

For example, benzodiazepines, which incorporate a benzamide-like motif within a seven-membered ring, can be considered cyclic dipeptide mimetics. nih.govmdpi.com These structures have been explored for a wide range of biological activities. By constraining the peptide backbone, these mimetics can achieve higher receptor affinity and selectivity. The development of conformationally constrained peptidomimetics is a key strategy for targeting challenging protein-protein interactions (PPIs). frontiersin.org

Foldamer Research:

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, similar to peptides and proteins. nih.govwisc.edu Aromatic oligoamides, including those derived from benzamide monomers, are a well-studied class of foldamers. nih.gov The folding of these molecules is driven by a combination of hydrogen bonding, π-π stacking, and specific geometric constraints. nih.gov

Research in this area has shown that by strategically modifying the benzamide monomers, it is possible to create novel backbones that can mimic protein secondary structures, such as the α-helix. rsc.orgwhiterose.ac.uk For instance, oligoamides of 3-O-alkylated oligo-benzamide have been shown to adopt conformations that position side chains in a manner that mimics the i, i+3, and i+4 residues of an α-helix. wjarr.com This makes them promising candidates for inhibiting PPIs that are mediated by α-helical recognition motifs. The ability to create bifacial foldamers, which can present functional groups on more than one face of the molecule, further expands their potential applications in creating complex functional architectures. rsc.orgwhiterose.ac.uk

Pre Clinical Biological Evaluation of Benzamide Compounds in Vitro and Ex Vivo Studies

Enzyme Inhibitory Assays

No specific IC₅₀ values or detailed enzyme inhibition data for 4-butyl-N-(pyridin-3-yl)benzamide were found in the available literature. However, a relevant study by Leiser et al. (2011) synthesized and evaluated a series of 23 N-(pyridin-3-yl)benzamides for their ability to inhibit human aldosterone (B195564) synthase (CYP11B2) and steroid-11β-hydroxylase (CYP11B1). epo.org The study reported that the most potent and selective inhibitors of CYP11B2 in the series displayed IC₅₀ values ranging from 53 to 166 nM. epo.org These compounds were found to be highly selective, showing no significant inhibition of other related enzymes such as CYP17 and CYP19. epo.org While it is plausible that this compound was among the 23 compounds tested, the specific data for this derivative is not detailed in the abstract and the full paper containing the specific results could not be accessed.

Receptor Activity and Ligand-Binding Assays

No studies detailing the receptor activity or results from ligand-binding assays for this compound could be identified in the searched literature.

Cell-Based Assays for Pharmacological Activity

No information was found regarding the evaluation of this compound in cell-based assays for pharmacological activity.

Specific data on the effects of this compound on cellular viability or proliferation are not available in the reviewed literature.

There are no available studies that report on the modulation of any cellular pathways, such as gene expression or protein phosphorylation, by this compound.

In Vitro Disease Models for Efficacy Assessment (e.g., Cyst Growth Inhibition Models)

No published research on the efficacy of this compound in any in vitro disease models was found.

Ex Vivo Tissue Models for Activity and Mechanism Assessment

No data from ex vivo tissue model studies for this compound are available in the public scientific literature.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-butyl-N-(pyridin-3-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine-3-amine intermediate. A common approach includes:

Amidation : Reacting 4-butylbenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Coupling : Combining the acid chloride with pyridin-3-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Key Considerations :

- Optimize reaction temperature (e.g., 0–5°C for acid chloride formation) to minimize side reactions.

- Purify intermediates via column chromatography to ensure high yield (>70%) and purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, HPLC) validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of characteristic signals:

- Pyridine ring protons (δ 8.5–9.0 ppm for H-2 and H-6).

- Butyl chain protons (δ 0.9–1.7 ppm).

- Amide carbonyl (δ ~165–170 ppm in ¹³C NMR).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 minutes under isocratic conditions (acetonitrile/water, 60:40) is typical .

Q. What theoretical frameworks guide the design of this compound in medicinal chemistry?

- Methodological Answer : The compound’s design aligns with:

- Bioisosteric Replacement : The pyridine ring mimics aromatic pharmacophores in kinase inhibitors, while the butyl chain enhances lipophilicity for membrane penetration .

- Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., alkyl chain length, pyridine position) to optimize target binding and solubility .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use a 2³ factorial design to evaluate three factors:

- Temperature (25°C vs. 50°C).

- Molar ratio (1:1 vs. 1:1.5 acid chloride:amine).

- Catalyst (none vs. DMAP).

Analysis : - ANOVA identifies significant factors (e.g., catalyst improves yield by 15%, p < 0.01).

- Response surface modeling predicts optimal conditions (e.g., 40°C, 1:1.2 ratio, DMAP) for 85% yield .

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell line differences).

- Mechanistic Studies : Use molecular docking (PDB: 3HKC) to assess binding mode consistency across experimental setups .

Q. What biochemical pathways are implicated in the antibacterial activity of this compound analogs?

- Methodological Answer :

- Target Identification : Use pull-down assays with bacterial lysates to identify bound proteins (e.g., enoyl-ACP reductase in fatty acid synthesis).

- Pathway Analysis : Employ RNA sequencing to observe downregulation of genes in the FAS-II pathway post-treatment.

- Validation : Knockout strains (e.g., fabI mutants) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.